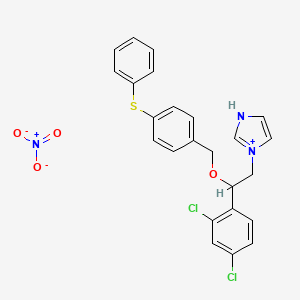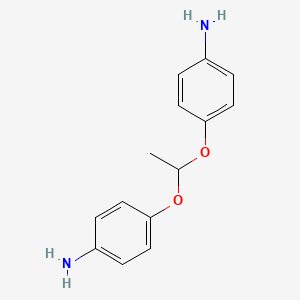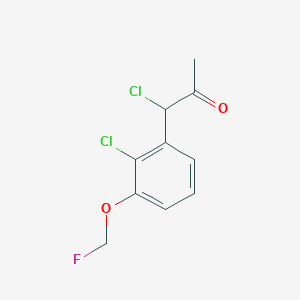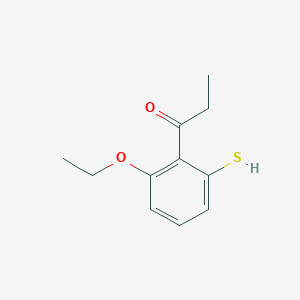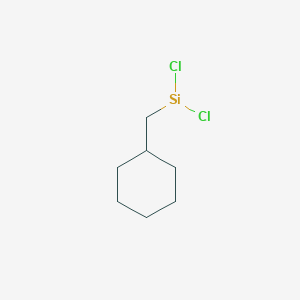
CID 22637269
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 22637269, also known as 23-nordeoxycholic acid, is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. They are synthesized in the liver from cholesterol and stored in the gallbladder. 23-nordeoxycholic acid is a modified form of deoxycholic acid, which is one of the primary bile acids produced by the liver.
准备方法
The synthesis of 23-nordeoxycholic acid typically involves the chemical modification of deoxycholic acid. The process includes several steps such as oxidation, reduction, and substitution reactions. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
化学反应分析
23-nordeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
23-nordeoxycholic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives.
Biology: It is used to study the role of bile acids in various biological processes, including lipid metabolism and cell signaling.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
作用机制
The mechanism of action of 23-nordeoxycholic acid involves its interaction with specific molecular targets and pathways. Bile acids, including 23-nordeoxycholic acid, activate nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These receptors regulate the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis.
相似化合物的比较
23-nordeoxycholic acid is similar to other bile acid derivatives such as deoxycholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. it has unique structural modifications that may confer distinct biological activities. For example, 23-nordeoxycholic acid has been shown to have different binding affinities for bile acid receptors compared to other bile acids, which may result in unique therapeutic effects.
Similar compounds include:
- Deoxycholic acid
- Chenodeoxycholic acid
- Ursodeoxycholic acid
These compounds share similar chemical structures but differ in their specific functional groups and biological activities.
属性
分子式 |
C7H13Cl2Si |
|---|---|
分子量 |
196.17 g/mol |
InChI |
InChI=1S/C7H13Cl2Si/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2 |
InChI 键 |
GZQTYVHQTGLVRE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C[Si](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


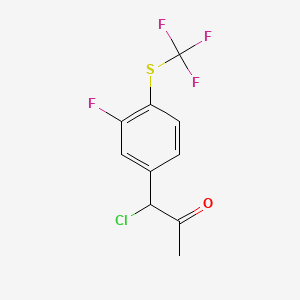
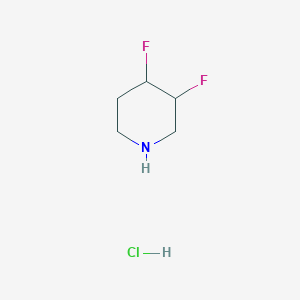
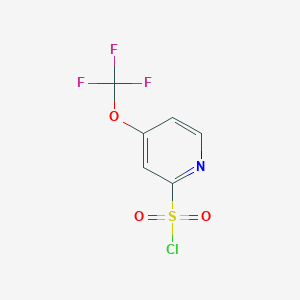
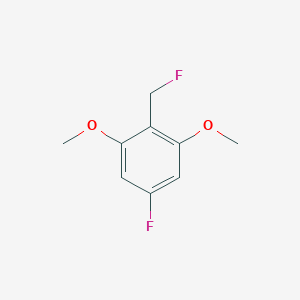
![1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)

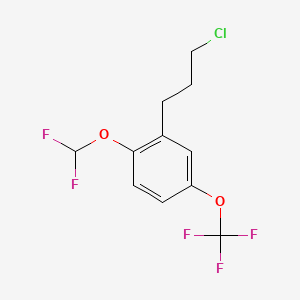
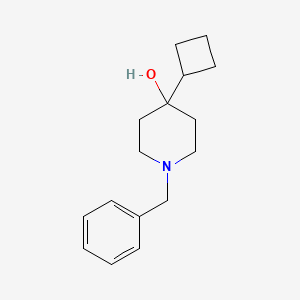
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)
